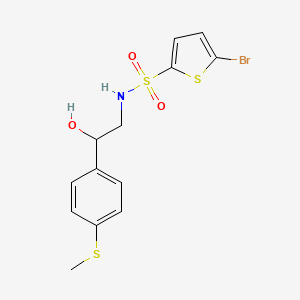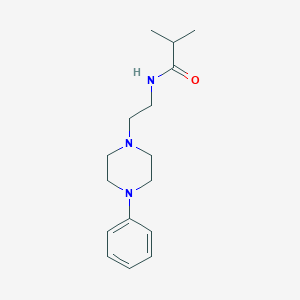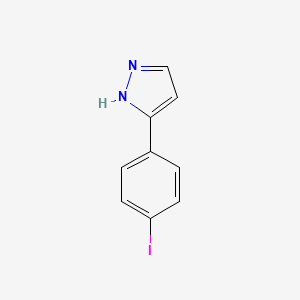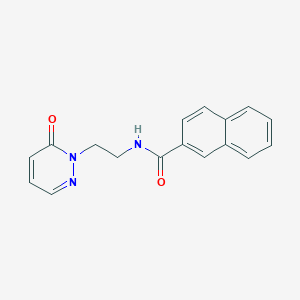
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The naphthalene ring could be introduced through a coupling reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridazine and naphthalene rings. These rings could participate in various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis and Treatment
A notable application of derivatives related to the specified compound is in the diagnosis and treatment of Alzheimer's disease (AD). For instance, a hydrophobic radiofluorinated derivative, used in conjunction with positron emission tomography (PET), has shown efficacy in determining the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living AD patients. This technique facilitates noninvasive monitoring of plaque and tangle development, crucial for the diagnostic assessment of AD and the monitoring of responses during experimental treatments (Shoghi-Jadid et al., 2002).
Water Oxidation and Environmental Applications
Research into the family of Ru complexes for water oxidation has uncovered that derivatives of the given compound play a role in environmental chemistry, particularly in the catalysis of water oxidation. Such processes are pivotal for developing sustainable energy solutions, including artificial photosynthesis and solar fuel production (Zong & Thummel, 2005).
Antioxidant Activity
The synthesis and antioxidant activity evaluation of heterocycles derived from related naphthyl compounds have revealed promising antioxidant properties. These findings are significant for developing new therapeutic agents with potential applications in treating diseases caused by oxidative stress (Taha, 2012).
Synthesis of Fused Azines
Another research avenue involves the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, showcasing the versatility of the compound in synthesizing fused azines. These compounds have diverse applications, including materials science and pharmaceuticals, highlighting the chemical's role in facilitating complex organic synthesis (Ibrahim & Behbehani, 2014).
Corrosion Inhibition
An intriguing application is in the field of materials science, where derivatives of the specified compound have been studied for their role in inhibiting corrosion of mild steel in acidic environments. This research holds implications for industrial processes and the longevity of metallic structures (Ghazoui et al., 2017).
Propiedades
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-6-3-9-19-20(16)11-10-18-17(22)15-8-7-13-4-1-2-5-14(13)12-15/h1-9,12H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCMGJAUNVKYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)
![4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2735079.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)
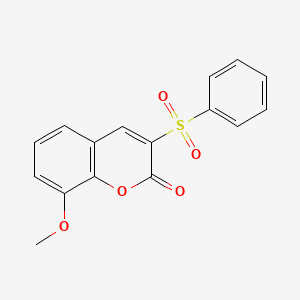
![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735084.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)


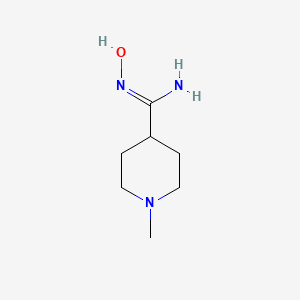
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)
